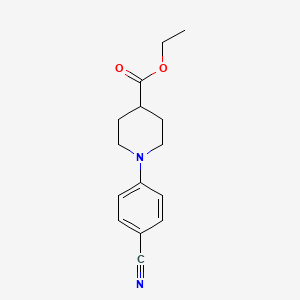

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

CAS No.: 352018-90-7

Cat. No.: VC2169048

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352018-90-7 |

|---|---|

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3 |

| Standard InChI Key | LIWHXOHASZYDEM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N |

Introduction

Chemical Identification and Structure

Basic Information

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is an organic compound with a piperidine core structure. It has been cataloged in chemical databases with specific identifiers that allow for its tracking and reference in scientific literature . This compound features a piperidine ring with two key functional groups: a 4-cyanophenyl substituent attached to the nitrogen atom and an ethyl carboxylate group at the 4-position of the piperidine ring .

Identification Parameters

The compound is registered with several identification parameters that facilitate its recognition in chemical databases and literature. These identifiers are crucial for scientific communication and research reproducibility .

Table 1: Identification Parameters of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

| Parameter | Value |

|---|---|

| PubChem CID | 2779638 |

| CAS Number | 352018-90-7 |

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| IUPAC Name | ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate |

| InChI | InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3 |

| InChIKey | LIWHXOHASZYDEM-UHFFFAOYSA-N |

Physical and Chemical Properties

Physical Characteristics

The physical characteristics of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate are important for understanding its behavior in various environments and potential applications. These properties determine its solubility, stability, and interactions with biological systems .

Table 2: Physical Properties of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

| Property | Value |

|---|---|

| Molecular Weight | 258.32 g/mol |

| Exact Mass | 258.136827821 Da |

| Monoisotopic Mass | 258.136827821 Da |

| Topological Polar Surface Area | 53.3 Ų |

| Heavy Atom Count | 19 |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Complexity | 344 |

Spectral Data and Crystallography

Crystal structure data for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate has been reported and is available in crystallographic databases. The Crystal Structure Database reference indicates that the compound has been studied using X-ray crystallography, providing detailed information about its three-dimensional structure and molecular packing .

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| CCDC Number | 863511 |

| Associated Article DOI | 10.1021/cg201028e |

| Crystal Structure Data DOI | 10.5517/ccxzk6m |

Synthetic Pathways and Chemical Reactivity

Chemical Reactivity Considerations

The chemical reactivity of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is determined by its functional groups:

-

The cyano group (-CN) can participate in various transformations, including hydrolysis to form carboxylic acids or amides, reduction to form amines, and addition reactions.

-

The ester group (ethyl carboxylate) is susceptible to hydrolysis, transesterification, and reduction reactions.

-

The tertiary amine of the piperidine ring can act as a nucleophile or base in various reactions and may also undergo quaternization.

Research Applications and Future Directions

Future Research Directions

Future research on Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate could benefit from:

-

Comprehensive antimicrobial screening to determine its specific efficacy against various microbial strains.

-

Structure-activity relationship studies to understand how structural modifications affect its biological properties.

-

Detailed investigation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.

-

Exploration of its potential antioxidant activities, as suggested by research on related piperidine derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume